4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 6-ethoxypyridazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Research focuses on its potential use in treating bacterial infections in animals.
Mechanism of Action
The antibacterial effect of 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing the necessary components for DNA replication and cell division .
Comparison with Similar Compounds
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique among sulfonamides due to its specific structure and ethoxy groups. Similar compounds include:
Sulfaquinoxaline: Another sulfonamide used in veterinary medicine.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections in humans.
Sulfadiazine: Used in both human and veterinary medicine for its broad-spectrum antibacterial properties.
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness against various bacterial strains.
Properties
IUPAC Name |
4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-26-17-8-10-18(11-9-17)28(24,25)23-16-7-5-6-15(14-16)19-12-13-20(22-21-19)27-4-2/h5-14,23H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJFMENSIMGRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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